![molecular formula C8H9BrOS B8689252 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol](/img/structure/B8689252.png)
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol
Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 4-position of the tetrahydrobenzothiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one.
Reduction: Formation of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
- 2-Bromo-4,5,6,7-tetrahydro-1-benzothiazole
- 2-Bromo-4,5,6,7-tetrahydro-1-benzofuran
Uniqueness
2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C8H9BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6,10H,1-3H2 |
InChI Key |
JBKPQUBMNYCRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
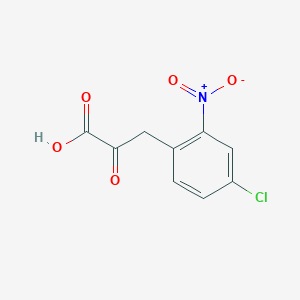
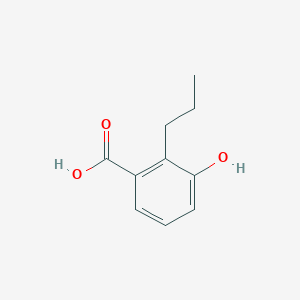
![tert-butyl 8-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8689186.png)
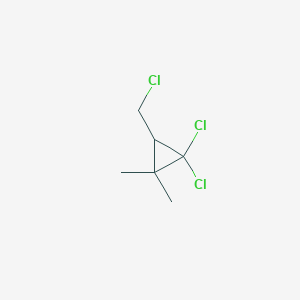
![5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridin-2-amine](/img/structure/B8689195.png)

![4-Chloro-7-fluoropyrido[2,3-d]pyrimidine](/img/structure/B8689202.png)
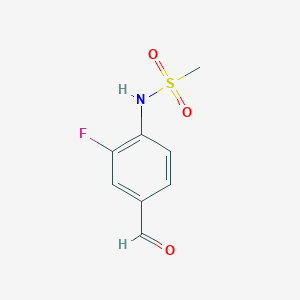
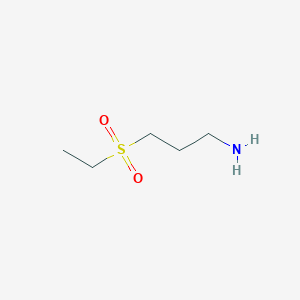
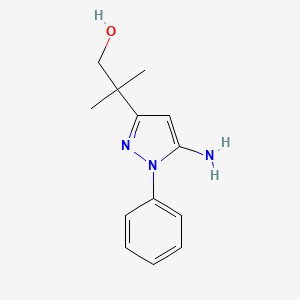
![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)
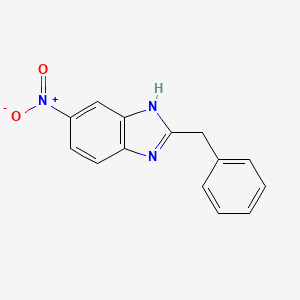

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate](/img/structure/B8689260.png)
